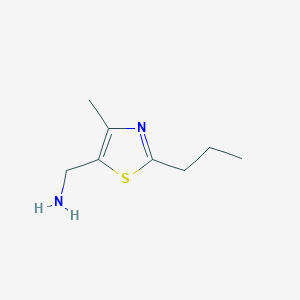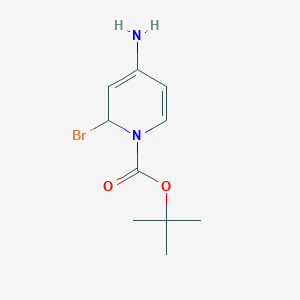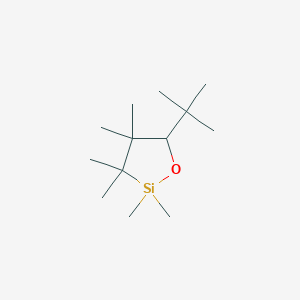
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane: is a unique organosilicon compound characterized by its bulky tert-butyl and hexamethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of tert-butyl and hexamethyl-substituted silanes with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The bulky groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which 5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects involves interactions with specific molecular targets and pathways. The bulky tert-butyl and hexamethyl groups influence the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylsilane: Similar in structure but lacks the hexamethyl groups.
Hexamethyldisiloxane: Contains hexamethyl groups but lacks the tert-butyl group.
Trimethylsilyl compounds: Share some structural similarities but differ in the number and arrangement of methyl groups.
Uniqueness
5-tert-Butyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is unique due to the combination of bulky tert-butyl and hexamethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
88780-48-7 |
|---|---|
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
5-tert-butyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C13H28OSi/c1-11(2,3)10-12(4,5)13(6,7)15(8,9)14-10/h10H,1-9H3 |
Clé InChI |
CCHZPRXEVBYJDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O[Si](C1(C)C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
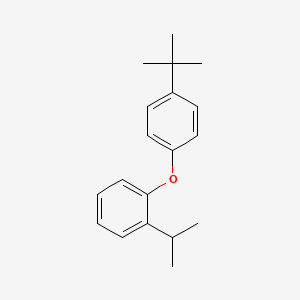

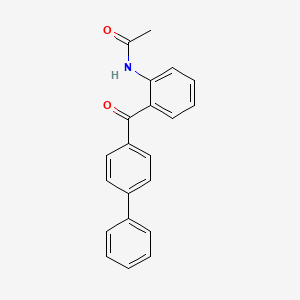
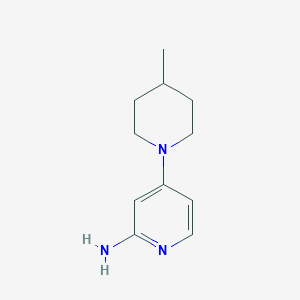
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)
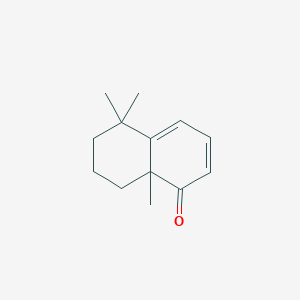
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
